Cas no 1311317-56-2 (4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine)

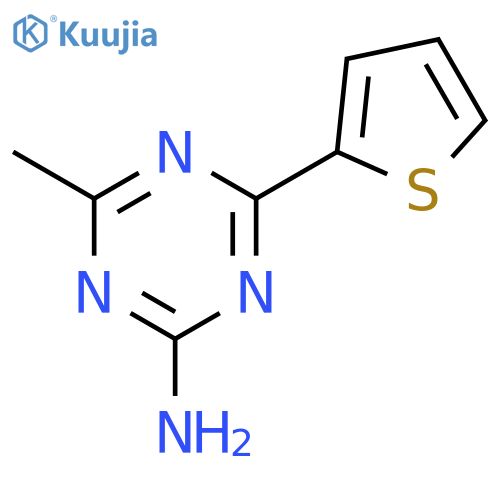

1311317-56-2 structure

商品名:4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

CAS番号:1311317-56-2

MF:C8H8N4S

メガワット:192.240919113159

CID:4587795

4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

-

- インチ: 1S/C8H8N4S/c1-5-10-7(12-8(9)11-5)6-3-2-4-13-6/h2-4H,1H3,(H2,9,10,11,12)

- InChIKey: LZTHLDMRHLCIPW-UHFFFAOYSA-N

- ほほえんだ: N1=C(C2SC=CC=2)N=C(C)N=C1N

4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B102805-25mg |

4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |

1311317-56-2 | 25mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B102805-250mg |

4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |

1311317-56-2 | 250mg |

$ 275.00 | 2022-06-07 | ||

| Enamine | EN300-74394-2.5g |

4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |

1311317-56-2 | 95.0% | 2.5g |

$614.0 | 2025-02-20 | |

| Chemenu | CM439627-1g |

4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |

1311317-56-2 | 95%+ | 1g |

$403 | 2024-08-02 | |

| A2B Chem LLC | AV68501-1g |

4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |

1311317-56-2 | 95% | 1g |

$366.00 | 2024-04-20 | |

| Aaron | AR01AI2P-1g |

4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |

1311317-56-2 | 95% | 1g |

$457.00 | 2025-02-09 | |

| Aaron | AR01AI2P-10g |

4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |

1311317-56-2 | 95% | 10g |

$1876.00 | 2023-12-16 | |

| Aaron | AR01AI2P-50mg |

4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |

1311317-56-2 | 95% | 50mg |

$98.00 | 2025-02-09 | |

| A2B Chem LLC | AV68501-10g |

4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |

1311317-56-2 | 95% | 10g |

$1452.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330664-250mg |

4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |

1311317-56-2 | 95% | 250mg |

¥2923.00 | 2024-08-09 |

4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

1311317-56-2 (4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine) 関連製品

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 857369-11-0(2-Oxoethanethioamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量